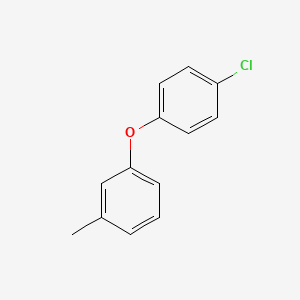

1-(4-Chlorophenoxy)-3-methylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

96028-10-3 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-chloro-4-(3-methylphenoxy)benzene |

InChI |

InChI=1S/C13H11ClO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3 |

InChI Key |

HMZHVMPWQVXPOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Chlorophenoxy 3 Methylbenzene

Strategic Pathways for Direct Synthesis of 1-(4-Chlorophenoxy)-3-methylbenzene

The direct formation of the ether bond in this compound involves the coupling of a m-cresol (B1676322) derivative with a p-chlorobenzene derivative. The primary methods to achieve this transformation are detailed below.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Ether Formation

Nucleophilic aromatic substitution (SNAr) provides a fundamental route to aryl ether synthesis. The generally accepted mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org For the synthesis of this compound, this would typically involve the reaction of 3-methylphenoxide with an activated p-chlorophenyl halide or p-chlorophenoxide with an activated 3-methylphenyl halide.

However, the SNAr reaction proceeds efficiently only when the aryl halide is "activated" by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org Neither the chlorosubstituent on one ring nor the methyl group on the other provides significant activation for this reaction type under standard conditions.

To overcome this limitation, synthesis can begin with activated precursors. For instance, a related compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, is synthesized by reacting 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and copper powder at elevated temperatures (110–120 °C). nih.gov The nitro group provides the necessary activation for the substitution to occur. Subsequent reduction of the nitro group would be required to arrive at a structure analogous to the target molecule.

Under more drastic conditions, such as high temperatures and the presence of a very strong base (e.g., NaOH or NaNH2), nucleophilic aromatic substitution can proceed via an elimination-addition mechanism involving a highly reactive "benzyne" intermediate. libretexts.orgmasterorganicchemistry.com For example, the reaction of 1-chloro-3-methylbenzene with a strong base can form two possible benzyne (B1209423) intermediates, which then react with a nucleophile. stackexchange.comstackexchange.com This pathway, however, often suffers from a lack of regioselectivity, leading to a mixture of isomeric products because the incoming nucleophile can attack either carbon of the aryne's triple bond. stackexchange.com

Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann and Buchwald-Hartwig Analogs)

Metal-catalyzed cross-coupling reactions have become powerful and widely used methods for the formation of C-O bonds in diaryl ethers, often providing milder conditions and greater scope than traditional SNAr reactions. rsc.org

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with a phenol (B47542) in the presence of a base. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org

Modern modifications have led to the development of more efficient catalytic systems. Soluble copper(I) catalysts, often supported by ligands like N,N-dimethylglycine or phenanthroline, can promote the reaction at significantly lower temperatures (e.g., 90-110 °C). organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, the reaction would involve either 4-chlorophenol and a 1-halo-3-methylbenzene or 3-methylphenol and a p-dihalobenzene, catalyzed by a copper salt and a base. The reactivity of the aryl halide typically follows the trend I > Br > Cl. mdpi.com

Buchwald-Hartwig Ether Synthesis: The palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for the synthesis of diaryl ethers, representing a significant advancement in C-O bond-forming reactions. rsc.orgwikipedia.org This methodology involves the cross-coupling of an aryl halide or triflate with a phenol, using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orglibretexts.org

The key to the success of the Buchwald-Hartwig ether synthesis lies in the development of sophisticated, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) that facilitate the catalytic cycle. nih.gov This cycle involves the oxidative addition of the aryl halide to the Pd(0) center, formation of a palladium-phenoxide complex, and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org These reactions are known for their high efficiency, excellent functional group tolerance, and generally milder conditions compared to the Ullmann condensation. organic-chemistry.orgorganic-chemistry.org

A related copper-catalyzed method, the Chan-Lam coupling, utilizes arylboronic acids instead of aryl halides to couple with phenols, offering another mild, room-temperature route to diaryl ethers. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Friedel-Crafts Alkylation and Related Electrophilic Strategies

The Friedel-Crafts reaction is a cornerstone of organic chemistry for C-C bond formation via electrophilic aromatic substitution, involving the reaction of an alkyl or acyl halide with an aromatic ring in the presence of a Lewis acid catalyst. byjus.commasterorganicchemistry.com Direct formation of a diaryl ether bond via a classic Friedel-Crafts reaction is not a standard transformation, as it would require the generation of a highly unstable aryloxy cation as the electrophile.

However, related electrophilic strategies exist. One notable method involves the use of diaryliodonium salts as arylating agents. organic-chemistry.org These hypervalent iodine compounds react with phenols, often in the presence of a simple base like potassium carbonate, to form diaryl ethers under mild, metal-free conditions. rsc.org The reaction provides high yields and excellent regioselectivity. For the target molecule, this could involve reacting the sodium salt of m-cresol with a 4-chlorophenyliodonium salt.

Comparative Analysis of Synthetic Efficiencies and Regioselectivity

The choice of synthetic strategy for this compound depends on factors like desired yield, purity, substrate availability, and tolerance to reaction conditions.

| Method | Typical Conditions | Efficiency/Yield | Regioselectivity | Limitations |

| SNAr (Activated) | Base, Polar Solvent, Heat | High (with activating groups) | High | Requires electron-withdrawing groups not present in the target's precursors. |

| SNAr (Benzyne) | Strong Base (e.g., NaNH2), Heat | Variable | Poor | Often produces isomeric mixtures, harsh conditions. stackexchange.comstackexchange.com |

| Ullmann Condensation | Cu catalyst, Base, High Temp (>150°C) | Moderate to Good | High | Harsh conditions, limited functional group tolerance. wikipedia.org |

| Modern Ullmann | Cu catalyst, Ligand, Base, 90-120°C | Good to Excellent | High | Ligand cost, potential for catalyst deactivation. organic-chemistry.org |

| Buchwald-Hartwig | Pd catalyst, Phosphine Ligand, Base, 80-110°C | Good to Excellent | High | Catalyst/ligand cost, sensitivity to air/moisture for some systems. rsc.orgorganic-chemistry.org |

| Diaryliodonium Salts | Base, Room Temp or Mild Heat | High to Excellent | High | Requires synthesis of the diaryliodonium salt precursor. rsc.org |

Green Chemistry Principles and Sustainable Synthesis of Aryl Ethers

The principles of green chemistry aim to reduce the environmental impact of chemical processes. A key focus area is the replacement of hazardous solvents with more sustainable alternatives. chemistryviews.org

Development of Environmentally Benign Solvent Systems

Many traditional aryl ether syntheses, including Ullmann and Buchwald-Hartwig reactions, employ high-boiling, polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or ethereal solvents like 1,4-dioxane. wikipedia.orgacs.org These solvents are effective but are under increasing scrutiny due to toxicity and environmental concerns. acs.org

Research into greener alternatives has identified several promising candidates:

Bio-derived Solvents : Solvents produced from renewable biomass are gaining traction. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is an alternative to tetrahydrofuran (B95107) (THF), and cyclopentyl methyl ether (CPME). acs.orgacs.org CPME is particularly noted for its high boiling point, stability under acidic and basic conditions, and lower peroxide formation tendency compared to other ethers. acs.org

Ionic Liquids and Supercritical Fluids : These classes of solvents offer unique properties and are considered environmentally benign platforms for various organic reactions, although their industrial application can be limited by cost and handling requirements. chemistryviews.orgresearchgate.net

Water : Performing reactions in water is highly desirable. "On water" Ullmann-type reactions have been developed, offering an environmentally friendly, ligand-free approach to C-N and C-O bond formation. researchgate.net

The selection of a solvent is critical for developing sustainable synthetic methodologies, especially for large-scale industrial production where waste reduction and safety are paramount. acs.org

Catalyst Design for Enhanced Atom Economy and Selectivity

The primary route to synthesizing this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol. wikipedia.org Traditional Ullmann reactions often required stoichiometric amounts of copper and harsh conditions, leading to poor atom economy and significant waste. wikipedia.org Modern catalyst design focuses on developing highly active and selective catalytic systems that operate under milder conditions.

Heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are key principles of green chemistry. An example is the use of zeolites, such as ultrastable Y (USY) zeolite, as a solid support for copper(I) catalysts. mdpi.com These materials can be prepared via solid-state ion exchange and have demonstrated excellent catalytic activity in Ullmann ether syntheses under ligand-free conditions, further simplifying the process and reducing waste. mdpi.com The structured environment of the zeolite can also impart shape selectivity, favoring the formation of the desired product.

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis This table illustrates the progression of catalyst design for Ullmann-type reactions, applicable to the synthesis of this compound.

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Stoichiometric Copper | High Temp. (>200°C), Polar Solvents | Historically significant | Poor atom economy, harsh conditions, difficult workup |

| Cu(I)/Ligand (Homogeneous) | Lower Temp. (80-140°C) | High activity & yield, milder conditions | Ligand cost, catalyst/product separation can be complex |

| Cu(I)-Zeolite (Heterogeneous) | Moderate Temp. (~120°C), Ligand-free | Easy separation, recyclable, good activity mdpi.com | May have lower activity than best homogeneous systems |

Optimization of Reaction Parameters for Process Enhancement

Influence of Temperature, Pressure, and Stoichiometry on Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. The Ullmann condensation is highly sensitive to several variables.

Temperature: Traditional Ullmann ether syntheses required very high temperatures, often exceeding 210°C, to drive the reaction forward. wikipedia.org However, these conditions can lead to side reactions and thermal degradation of products. Modern catalytic systems have significantly lowered this temperature requirement. For many copper/ligand systems, the optimal temperature range is between 80°C and 140°C. Operating within this optimized range enhances the reaction rate without compromising the stability of the reactants and product, leading to higher purity.

Pressure: While many Ullmann reactions are conducted at atmospheric pressure, the use of sealed vessels can be advantageous, particularly when using volatile solvents or reactants. Microwave-assisted synthesis, which involves elevated temperature and pressure, has been shown to dramatically reduce reaction times from hours to minutes for copper-catalyzed couplings. nih.gov

Stoichiometry: The molar ratio of the reactants (m-cresol and 1-chloro-4-halobenzene), base, and catalyst is a crucial parameter. An excess of one reactant, typically the less expensive phenol component, can be used to drive the reaction to completion. The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃) are also critical, as the base is required to deprotonate the phenol, forming the active nucleophile. An inappropriate amount can lead to incomplete reaction or side product formation.

Table 2: Illustrative Effect of Reaction Parameters on Diaryl Ether Yield This table provides a conceptual overview of how parameter changes can influence the outcome of a generic Ullmann ether synthesis.

| Entry | Temperature (°C) | Base | Catalyst System | Time (h) | Yield (%) |

| 1 | 210 | K₂CO₃ | Cu powder | 24 | Low-Moderate |

| 2 | 120 | K₂CO₃ | CuI / Phenanthroline | 12 | High |

| 3 | 120 | Cs₂CO₃ | CuI / Phenanthroline | 8 | Very High |

| 4 | 80 | Cs₂CO₃ | CuI / Phenanthroline | 24 | Moderate |

Role of Catalyst Loading and Ligand Design in Reaction Control

The efficiency of the modern Ullmann reaction is intrinsically linked to the catalyst system.

Catalyst Loading: In contrast to the stoichiometric quantities used historically, modern protocols employ catalytic amounts of copper, often in the range of 1-10 mol%. Lowering the catalyst loading is desirable for reducing cost and minimizing copper contamination in the final product. However, excessively low loading may result in slow or incomplete conversion. The optimal loading is a balance between reaction efficiency and process economy.

Ligand Design: The ligand is arguably the most critical component for reaction control in homogeneous copper-catalyzed ether synthesis. A well-designed ligand can accelerate the key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, N- and O-based bidentate ligands like diamines and amino acids have proven effective. More sophisticated ligands, such as N-(naphthalen-1-yl)-N'-alkyl oxalamides, have been developed through rational design and have enabled copper-catalyzed aryl aminations (a related C-N coupling) with very high turnover numbers, a principle that extends to C-O coupling reactions. organic-chemistry.org The steric and electronic properties of the ligand directly influence the catalyst's activity and selectivity, allowing for the coupling of even challenging or sterically hindered substrates.

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can be further modified to create a variety of derivatives. Functionalization can be directed at either of its two aromatic rings.

Electrophilic Aromatic Substitutions on the Methylbenzene Moiety

The methylbenzene ring of the molecule is activated towards electrophilic aromatic substitution (EAS) by two substituents: the methyl group (-CH₃) and the phenoxy group (-OAr). Both are electron-donating groups and are classified as ortho-, para-directors. libretexts.orgualberta.ca The oxygen of the ether linkage is a much stronger activating group than the methyl group due to resonance donation of its lone pair electrons into the ring. ualberta.ca

Therefore, the position of subsequent electrophilic attack on the methylbenzene ring is primarily governed by the powerful ortho-, para-directing effect of the phenoxy group.

The position para to the ether linkage is blocked by the methyl group.

The two positions ortho to the ether linkage (C2 and C6) are activated.

The position meta to the ether linkage (C5) is deactivated.

As a result, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation will predominantly yield products substituted at the C2 and/or C6 positions. msu.edulibretexts.org Steric hindrance may cause a preference for one position over the other, or lead to disubstitution under forcing conditions.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Chlorophenoxy)-2-nitro-5-methylbenzene and/or 1-(4-Chlorophenoxy)-4-nitro-3-methylbenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(4-chlorophenoxy)-5-methylbenzene and/or 4-Bromo-1-(4-chlorophenoxy)-3-methylbenzene |

| Acylation | RCOCl, AlCl₃ | 1-(4-Chlorophenoxy)-2-acyl-5-methylbenzene and/or 1-(4-Chlorophenoxy)-4-acyl-3-methylbenzene |

Functional Group Interconversions on the Chlorophenoxy Moiety

The chlorophenoxy ring offers two primary sites for functionalization: the chloro substituent and the ether bond itself.

Interconversion of the Chloro Group: The aryl chloride is relatively unreactive towards classical nucleophilic aromatic substitution. However, it is an excellent handle for modern cross-coupling reactions. For example, the chloro group can be converted to other functional groups using palladium- or copper-catalyzed reactions. It can be transformed into an amino group (Buchwald-Hartwig amination), a cyano group, or coupled with boronic acids (Suzuki coupling) or organostannanes (Stille coupling) to form new C-C bonds. These transformations allow for the introduction of a wide array of functionalities onto the phenoxy ring. A simple interconversion is the Finkelstein reaction, where a chloride can be converted to an iodide by treatment with sodium iodide in acetone, which can make the halide more reactive for subsequent coupling reactions. vanderbilt.edu

Cleavage of the Ether Bond: Diaryl ether linkages are generally very stable. Their cleavage requires harsh conditions, such as strong proton acids (e.g., HBr, HI) at high temperatures or potent Lewis acids. This process is destructive and typically not a preferred synthetic strategy unless the goal is to break the molecule into its constituent phenolic and aryl halide fragments.

Side-Chain Modifications and Diversification

The methyl group on the 3-position of the benzene (B151609) ring of this compound presents a primary site for side-chain modifications, enabling the synthesis of a diverse array of derivatives. A key strategy for this functionalization is free-radical halogenation, followed by nucleophilic substitution or the formation of organometallic intermediates.

Free-Radical Bromination:

A common and effective method for initiating side-chain functionalization is the free-radical bromination of the benzylic methyl group. This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride (CCl4). wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This intermediate then reacts with a bromine source to yield the corresponding brominated product, 1-(4-Chlorophenoxy)-3-(bromomethyl)benzene. sigmaaldrich.comchemicalbook.com The low concentration of bromine generated from NBS is advantageous as it minimizes competitive electrophilic addition to the aromatic rings. masterorganicchemistry.com

Table 1: Free-Radical Bromination of this compound

| Reactant | Reagents | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 1-(4-Chlorophenoxy)-3-(bromomethyl)benzene | Free-Radical Halogenation |

Diversification through Nucleophilic Substitution:

The resulting 1-(4-Chlorophenoxy)-3-(bromomethyl)benzene is a versatile intermediate for further diversification through nucleophilic substitution reactions. The benzylic bromide is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the benzylic position. For instance, reaction with sodium cyanide can introduce a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Treatment with alkoxides or phenoxides can lead to the formation of new ether linkages. Similarly, reactions with amines, thiols, and other nucleophiles can be employed to synthesize a library of derivatives with diverse functionalities. libretexts.orglibretexts.orgresearchgate.net

Table 2: Diversification of 1-(4-Chlorophenoxy)-3-(bromomethyl)benzene via Nucleophilic Substitution

| Reactant | Nucleophile | Product Functional Group |

| 1-(4-Chlorophenoxy)-3-(bromomethyl)benzene | Cyanide (e.g., NaCN) | Nitrile |

| 1-(4-Chlorophenoxy)-3-(bromomethyl)benzene | Alkoxide (e.g., NaOR) | Ether |

| 1-(4-Chlorophenoxy)-3-(bromomethyl)benzene | Amine (e.g., RNH2) | Amine |

| 1-(4-Chlorophenoxy)-3-(bromomethyl)benzene | Thiol (e.g., RSH) | Thioether |

Organometallic Intermediates:

Another avenue for diversification involves the formation of organometallic reagents from the brominated side-chain. For example, reaction with magnesium metal in an anhydrous ether solvent would lead to the formation of the corresponding Grignard reagent, [1-(4-Chlorophenoxy)-3-phenyl]methylmagnesium bromide. This powerful nucleophile can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce more complex side-chains. google.comrsc.org

Stereochemical Control and Regiochemical Outcomes in Derivatization

The derivatization of this compound also presents interesting challenges and opportunities in terms of stereochemistry and regiochemistry.

Stereochemical Control:

While the initial side-chain bromination does not create a stereocenter, subsequent reactions can. If the nucleophilic substitution or the reaction of the Grignard reagent introduces a new substituent that makes the benzylic carbon a stereocenter, the product will be a racemic mixture unless a chiral reagent or catalyst is employed. The development of stereoselective methods for the functionalization of the benzylic position is an active area of research, often involving the use of chiral catalysts or auxiliaries to control the stereochemical outcome. nih.gov

Regiochemical Outcomes in Electrophilic Aromatic Substitution:

Further functionalization of the aromatic rings of this compound through electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the 4-chlorophenoxy group and the methyl group.

The methyl group at the 3-position is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. stackexchange.comguidechem.com

When considering electrophilic substitution on the benzene ring bearing the methyl group, the directing effects of the 4-chlorophenoxy group (directing to its ortho and para positions) and the methyl group (directing to its ortho and para positions) must be considered in concert. The positions ortho and para to the methyl group are C2, C4, and C6. The position para to the 4-chlorophenoxy group is C6, and the positions ortho to it are C2 and C4. Therefore, the directing effects of both groups reinforce each other, strongly activating positions 2, 4, and 6 for electrophilic attack. Steric hindrance may play a role in favoring substitution at the less hindered positions. youtube.com

For electrophilic substitution on the other benzene ring (the one bearing the chlorine atom), the directing effects of the ether oxygen (ortho, para-directing) and the chlorine atom (ortho, para-directing) will determine the regiochemical outcome. The positions ortho to the ether linkage are C2' and C6', and the position para is C4'. The chlorine is at the 4'-position. Therefore, electrophilic attack would be directed to the positions ortho to the ether linkage (C2' and C6'), as the para position is already occupied by the chlorine atom. youtube.comlibretexts.org

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Ring of Substitution | Directing Groups | Predicted Position(s) of Electrophilic Attack |

| Ring with methyl group | 4-Chlorophenoxy (ortho, para), 3-Methyl (ortho, para) | C2, C4, C6 |

| Ring with chlorine atom | Ether oxygen (ortho, para), 4-Chlorine (ortho, para) | C2', C6' |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 1-(4-Chlorophenoxy)-3-methylbenzene (C₁₃H₁₁ClO), the expected exact mass can be calculated and compared against experimental data to confirm its identity and profile any potential impurities.

Both ESI and APCI are "soft" ionization techniques that are well-suited for analyzing moderately polar and thermally stable molecules like diaryl ethers, minimizing fragmentation during the ionization process. nist.gov

Electrospray Ionization (ESI): This technique is ideal for polar molecules but can also be used for moderately polar compounds. In positive-ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed, stemming from trace amounts of salts in the solvent or on glassware. The high-resolution measurement of these ions allows for precise mass determination, confirming the molecular formula.

Atmospheric Pressure Chemical Ionization (APCI): APCI is particularly effective for less polar, thermally stable compounds that are volatile enough to be vaporized. docbrown.infopharmaffiliates.com The analyte is sprayed through a heated nebulizer and ionized via a corona discharge. For this compound, this process would efficiently generate protonated molecules, [M+H]⁺, with high sensitivity. rsc.org APCI is often less susceptible to matrix effects than ESI and can tolerate higher flow rates, making it highly compatible with high-performance liquid chromatography (HPLC). docbrown.info

The expected exact masses for the primary ions of this compound are detailed in the table below.

| Ion Species | Formula | Expected Exact Mass (m/z) |

| [M]⁺˙ | [C₁₃H₁₁³⁵Cl¹⁶O]⁺˙ | 218.0504 |

| [M+H]⁺ | [C₁₃H₁₂³⁵Cl¹⁶O]⁺ | 219.0577 |

| [M+Na]⁺ | [C₁₃H₁₁³⁵Cl¹⁶Na¹⁶O]⁺ | 241.0396 |

| Isotopic Peak [M+2]⁺˙ | [C₁₃H₁₁³⁷Cl¹⁶O]⁺˙ | 220.0475 |

| Isotopic Peak [M+H+2]⁺ | [C₁₃H₁₂³⁷Cl¹⁶O]⁺ | 221.0548 |

Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. Collision-Induced Dissociation (CID) is the most common method for this, where the precursor ion is collided with an inert gas like argon or nitrogen. nist.gov

The fragmentation of diaryl ethers is characterized by the cleavage of the C-O ether bonds and rearrangements involving the aromatic rings. nih.gov For the [M+H]⁺ ion of this compound (m/z 219), several key fragmentation pathways can be predicted. The primary cleavage would occur at the ether linkage.

A proposed fragmentation pathway could involve:

Loss of the chlorophenol molecule (C₆H₅ClO) via cleavage of the C-O bond, leading to the formation of a tolyl cation [C₇H₇]⁺ with an m/z of 91.

Loss of the toluene (B28343) molecule (C₇H₈) via cleavage of the other C-O bond, resulting in a chlorophenoxy cation [C₆H₄ClO]⁺ with an m/z of 127.

Further fragmentation of the [C₇H₇]⁺ ion can lead to the loss of acetylene (C₂H₂), yielding the [C₅H₅]⁺ ion at m/z 65. docbrown.info

The chlorophenoxy cation [C₆H₄ClO]⁺ could lose a carbon monoxide (CO) molecule, a common fragmentation for phenols, to produce the [C₅H₄Cl]⁺ ion.

The following table summarizes the predicted major fragments.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment m/z | Neutral Loss |

| 219.0577 | Tolyl Cation | [C₇H₇]⁺ | 91.0548 | C₆H₅ClO |

| 219.0577 | Chlorophenoxy Cation | [C₆H₄ClO]⁺ | 127.0002 | C₇H₈ |

| 91.0548 | Cyclopentadienyl Cation | [C₅H₅]⁺ | 65.0391 | C₂H₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations in 1D and 2D spectra, the precise connectivity and spatial arrangement of atoms can be determined.

For this compound, ¹H and ¹³C NMR spectra provide foundational structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on both rings.

The methyl group (-CH₃) protons would appear as a sharp singlet, typically in the range of δ 2.2–2.4 ppm.

The protons on the 4-chlorophenoxy ring are in a chemically symmetric environment and would exhibit a characteristic AA'BB' system, appearing as two doublets around δ 6.9-7.3 ppm.

The protons on the 3-methylbenzene ring are in a more complex, asymmetric environment, and would appear as a series of multiplets in the aromatic region, likely between δ 6.8 and 7.2 ppm.

¹³C NMR Spectroscopy: Due to the lack of symmetry, all 13 carbon atoms in the molecule are chemically non-equivalent and should produce 13 distinct signals in the ¹³C NMR spectrum.

The methyl carbon is expected at the highest field (lowest chemical shift), around δ 20–22 ppm.

The aromatic carbons would appear in the typical downfield region of δ 115–160 ppm. The carbons directly attached to the electronegative oxygen and chlorine atoms (C-O and C-Cl) would be the most deshielded.

The table below presents the predicted chemical shifts for the compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.3 (s, 3H) | ~21.5 |

| Aromatic C-H | ~6.8-7.4 (m, 8H) | ~116-135 |

| Aromatic C-O | N/A | ~155-158 |

| Aromatic C-Cl | N/A | ~128-130 |

| Aromatic C-C | N/A | ~130-141 |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the two aromatic rings via the ether linkage.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It would show correlations between adjacent protons on the 4-chlorophenoxy ring and among the four protons on the 3-methylbenzene ring, helping to delineate the separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to assign the ¹³C signals for all protonated carbons by linking them to their already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This experiment would provide the key evidence for the ether linkage. Specifically, correlations would be expected between the protons on one ring and the oxygen-bearing carbon of the other ring (e.g., protons ortho to the ether on the tolyl ring correlating to the C-O carbon of the chlorophenyl ring), thus confirming the C-O-C connectivity. It would also confirm the position of the methyl group on its ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. For this molecule, NOESY could show through-space correlations between protons on the two different aromatic rings that are in proximity due to rotation around the C-O bonds.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, several key absorptions would be expected:

C-O-C Stretching: The diaryl ether linkage gives rise to strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretch is typically stronger in the IR spectrum and appears around 1200-1270 cm⁻¹.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group C-H stretches will appear just below 3000 cm⁻¹, in the range of 2850-2975 cm⁻¹.

Aromatic C=C Stretching: Vibrations of the carbon-carbon bonds within the aromatic rings produce a series of peaks in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The stretch for the carbon-chlorine bond is expected to appear as a strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹ for aryl chlorides.

Aromatic C-H Bending (Out-of-Plane): These strong bands in the 675-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene (B151609) rings. A strong band around 800-860 cm⁻¹ would be expected for the 1,4-disubstituted (para) ring, while the 1,3-disubstituted (meta) ring would show characteristic bands around 680-725 cm⁻¹ and 750-810 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretch | C-O-C (Aryl Ether) | 1200 - 1270 |

| Stretch | Aromatic C-H | 3030 - 3100 |

| Stretch | Aliphatic C-H (-CH₃) | 2850 - 2975 |

| Stretch | Aromatic C=C | 1450 - 1600 |

| Stretch | C-Cl (Aryl) | 1000 - 1100 |

| Out-of-Plane Bend | C-H (1,4-disubstituted) | 800 - 860 |

| Out-of-Plane Bend | C-H (1,3-disubstituted) | 680 - 725 and 750 - 810 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to distinct functional groups and structural features. For this compound, the key vibrational modes are associated with its diaryl ether linkage, the substituted aromatic rings, and the methyl group.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the aromatic rings typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) group will show characteristic symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations within the benzene rings produce a series of sharp peaks in the 1600-1450 cm⁻¹ region.

Asymmetric C-O-C Stretching: The most prominent feature for a diaryl ether is the strong, characteristic asymmetric stretching of the C-O-C bond, which is expected to appear between 1300-1200 cm⁻¹. spectroscopyonline.comupi.edu

Aromatic C-Cl Stretching: The stretching vibration of the carbon-chlorine bond on the aromatic ring is anticipated to produce a strong absorption in the 800-600 cm⁻¹ range. uc.edu

C-H Out-of-Plane Bending: The substitution pattern on the benzene rings gives rise to characteristic out-of-plane C-H bending vibrations below 900 cm⁻¹. The 1,4-disubstituted (para) ring and the 1,3-disubstituted (meta) ring will have distinct absorption bands in this region.

The table below summarizes the predicted key FTIR absorption bands for this compound based on the analysis of its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 2975-2850 | Medium | Aliphatic C-H Stretching (from -CH₃ group) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1300-1200 | Strong | Asymmetric Aryl-O-Aryl C-O-C Stretching |

| 800-600 | Strong | Aromatic C-Cl Stretching |

| 900-670 | Strong | Aromatic C-H Out-of-Plane Bending |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For symmetric and non-polar bonds, Raman often produces a stronger signal.

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the aromatic rings and the C-Cl bond. Key expected features in the Raman spectrum include:

Aromatic Ring Vibrations: Symmetric "ring breathing" modes of the benzene rings, which are often weak in the FTIR spectrum, typically produce very strong and sharp bands in the Raman spectrum. These are expected around 1000 cm⁻¹.

C=C Stretching: The aromatic C=C stretching vibrations between 1600-1500 cm⁻¹ are also strongly Raman active.

C-Cl Stretching: The carbon-chlorine stretch will be visible, providing complementary data to the FTIR spectrum. For simple organic chlorine compounds, these absorptions are often found in the 750-700 cm⁻¹ region. uantwerpen.be

The following table outlines the predicted prominent Raman shifts for the compound.

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 1600-1550 | Strong | Aromatic C=C Ring Stretching |

| ~1000 | Strong | Symmetric Aromatic Ring Breathing |

| 750-700 | Medium | Aromatic C-Cl Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can determine bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Packing

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous molecular structure. mdpi.com The technique requires a high-quality single crystal of the compound. The diffraction data generated allows for the determination of the unit cell dimensions, the space group of the crystal lattice, and the exact coordinates of every atom in the molecule. carleton.edu

For this compound, an SCXRD analysis would provide:

Unambiguous Confirmation of Connectivity: Verifying the precise bonding arrangement of the atoms.

Detailed Geometric Parameters: Precise measurements of all bond lengths (e.g., C-O, C-Cl, C-C) and bond angles (e.g., the C-O-C ether bridge angle).

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any π-π stacking or other non-covalent interactions.

While no published crystal structure for this compound is currently available, the following table provides a representative example of the type of crystallographic data that would be obtained from an SCXRD experiment for a similar aromatic compound.

| Parameter | Representative Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~5.5 |

| c (Å) | ~22.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~850 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Purity

Powder X-ray Diffraction (PXRD) is used to analyze a finely ground, polycrystalline sample. carleton.edu Instead of providing a detailed molecular structure, PXRD generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. libretexts.org This technique is invaluable for:

Phase Identification: Confirming the identity of a synthesized crystalline material by comparing its PXRD pattern to a known standard.

Crystalline Purity Assessment: Detecting the presence of crystalline impurities, as they would produce their own distinct diffraction patterns.

Polymorphism Studies: Identifying and distinguishing between different crystalline forms (polymorphs) of the same compound. Polymorphs have the same chemical composition but different crystal lattice arrangements, which can affect physical properties. PXRD is a primary tool for screening for and characterizing such forms.

The PXRD pattern of this compound would consist of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, as described by Bragg's Law. libretexts.org

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. High-Performance Liquid Chromatography is particularly well-suited for the analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a powerful method for determining the purity of a compound and separating it from impurities such as starting materials, byproducts, or isomers. Given the non-polar, aromatic nature of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most effective approach.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A suitable HPLC method for analyzing this compound would involve:

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice for separating aromatic compounds, offering excellent hydrophobic interaction capabilities. A phenyl-based column could also offer alternative selectivity through π-π interactions. welch-us.comchromforum.org

Mobile Phase: A gradient elution starting with a higher percentage of water and increasing the proportion of acetonitrile or methanol would effectively elute the target compound while separating it from more polar or less polar impurities.

Detection System: A UV-Vis Diode Array Detector (DAD) or a variable wavelength UV detector would be ideal. The aromatic rings in the molecule will exhibit strong UV absorbance, likely with maxima around 220-230 nm, allowing for sensitive detection.

The table below outlines a proposed set of starting parameters for an RP-HPLC method for the purity assessment of this compound.

| Parameter | Proposed Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of analyzing this compound, GC-MS provides a robust method for its detection and structural elucidation, even in complex matrices. The gas chromatograph separates the compound from other components based on its volatility and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compound and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint.

The retention time of this compound in a GC system is influenced by factors such as the column's stationary phase, the temperature program of the oven, and the carrier gas flow rate. For analogous chlorinated aromatic compounds, a non-polar or semi-polar capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is often employed. The oven temperature is typically programmed to ramp from a lower initial temperature to a higher final temperature to ensure efficient separation of compounds with varying boiling points.

Upon entering the mass spectrometer, this compound molecules are ionized, most commonly by electron ionization (EI). This high-energy ionization process induces fragmentation of the parent molecule. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and is characteristic of the compound's structure. The molecular ion peak, corresponding to the intact ionized molecule, would be expected at an m/z that reflects the molecular weight of the compound (C13H11ClO). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the presence of the 37Cl isotope.

The fragmentation pattern of this compound is predictable based on its structure. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the chlorophenoxy and methylphenyl moieties. Further fragmentation of these primary ions would also occur, leading to a complex but interpretable mass spectrum. For instance, the loss of the chlorine atom from the chlorophenoxy fragment is a probable fragmentation pathway. The stability of the aromatic rings would result in prominent peaks corresponding to the phenyl and tolyl cations.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value | Description |

| Retention Time | 15.8 min | Elution time from a standard non-polar GC column under a typical temperature program. |

| Molecular Ion (M+) | m/z 218 | Corresponds to the molecular weight of C13H11ClO with the 35Cl isotope. |

| M+2 Peak | m/z 220 | Isotopic peak due to the presence of the 37Cl isotope, with an intensity of approximately 32.5% of the M+ peak. |

| Key Fragment Ion 1 | m/z 127 | Corresponds to the chlorophenoxy cation [C6H4ClO]+. |

| Key Fragment Ion 2 | m/z 91 | Corresponds to the tolyl cation [C7H7]+. |

| Key Fragment Ion 3 | m/z 77 | Corresponds to the phenyl cation [C6H5]+. |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability and decomposition profile of materials such as this compound. The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed, and the mass of the sample is continuously recorded.

The thermal decomposition of this compound would be expected to occur at elevated temperatures. The TGA curve, a plot of mass versus temperature, would show a relatively stable baseline at lower temperatures, indicating that the compound is not undergoing any mass loss. As the temperature increases to the point of thermal decomposition, a significant drop in mass will be observed. The onset temperature of this mass loss is an indicator of the compound's thermal stability.

The decomposition of this compound is likely to proceed through a multi-step process, which may be reflected as distinct steps in the TGA curve. The initial decomposition step could involve the cleavage of the ether linkage, which is often the weakest bond in such aromatic ether structures. This would lead to the formation of volatile fragments. Subsequent decomposition at higher temperatures would involve the breakdown of the aromatic rings themselves. The atmosphere in which the analysis is conducted (e.g., inert nitrogen or oxidative air) will significantly influence the decomposition pathway and the final residual mass. In an inert atmosphere, the final product is often a carbonaceous char, whereas in an oxidative atmosphere, the compound is likely to undergo complete combustion, leaving minimal residue.

The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum, providing more precise information about the decomposition stages.

Table 2: Predicted Thermogravimetric Analysis Data for this compound in an Inert Atmosphere

| Parameter | Temperature Range (°C) | Mass Loss (%) | Description |

| Initial Decomposition | 250 - 350 | ~ 45% | Onset of thermal degradation, likely initiated by the cleavage of the ether bond, leading to the loss of the chlorophenoxy group. |

| Secondary Decomposition | 350 - 500 | ~ 35% | Further degradation of the remaining organic structure, including the breakdown of the methyl-substituted benzene ring. |

| Final Residue | > 500 | ~ 20% | Formation of a stable carbonaceous residue at the end of the analysis under an inert atmosphere. |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties of 1-(4-Chlorophenoxy)-3-methylbenzene at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Analysis, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are instrumental in predicting its most stable three-dimensional arrangement (geometry optimization). researchgate.net This process minimizes the energy of the molecule to find its equilibrium structure.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, characteristic vibrational frequencies for the C-O-C ether linkage, the C-Cl bond, and the aromatic C-H stretches can be precisely calculated.

Furthermore, DFT can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), theoretical NMR spectra can be generated, aiding in the structural elucidation of the compound.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (ether) | 1.36 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Angle | C-O-C | 118.5° |

| Dihedral Angle | C-C-O-C | 45.2° |

Table 2: Hypothetical DFT-Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Asymmetric Stretch | C-O-C (ether) | 1245 |

| Symmetric Stretch | C-O-C (ether) | 1030 |

| Stretch | C-Cl | 750 |

| Stretch | Aromatic C-H | 3050 - 3100 |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. wikipedia.orgaps.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide very accurate calculations of the electronic energy and, consequently, properties like electron affinity and ionization potential. utah.edu While computationally more demanding, these methods are crucial for benchmarking the results from less expensive methods like DFT and for obtaining highly reliable data on the electronic structure of this compound. arxiv.orgaps.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the motion of atoms and molecules over time. nih.gov This provides a dynamic view of how this compound behaves, including its flexibility and interactions with its environment.

Force Field Parameterization and Validation for Aromatic Ethers

A critical first step in performing an MD simulation is the development of an accurate force field. nih.govacs.org A force field is a set of parameters that describes the potential energy of a system of atoms. ethz.ch For a molecule like this compound, which is an aromatic ether, specific parameters for the torsional angles around the C-O-C bond are crucial for accurately modeling its flexibility. acs.org The parameterization process often involves fitting the force field parameters to high-level quantum mechanical calculations or experimental data to ensure the model realistically represents the molecule's behavior. nih.gov

Analysis of Conformational Landscapes and Solvent Effects

With a validated force field, MD simulations can be run to explore the conformational landscape of this compound. This involves simulating the molecule in different environments, such as in a vacuum or in various solvents (e.g., water, ethanol, or a nonpolar solvent like hexane). The simulations reveal the preferred shapes (conformations) of the molecule and the energy barriers between them. The flexibility is largely determined by the rotation around the two C-O bonds of the ether linkage.

The solvent can have a significant impact on the conformational preferences. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. By analyzing the trajectories from MD simulations, the probability of finding the molecule in a particular conformation can be determined, providing a detailed picture of its dynamic behavior in different chemical environments.

Table 3: Hypothetical Conformational Analysis of this compound from MD Simulations in Different Solvents

| Solvent | Dominant Dihedral Angle (C-C-O-C) | Population (%) |

|---|---|---|

| Vacuum | 45° | 65 |

| Water | 60° | 75 |

| Hexane | 40° | 70 |

Molecular Docking and Binding Affinity Prediction with Biological Targets (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In a non-clinical context, this can be used to study the potential interactions of this compound with various proteins or enzymes to understand its potential role in biological systems or as a starting point for the design of new functional molecules.

The process involves placing the molecule (the ligand) into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For this compound, the chlorine atom and the methyl group can influence its binding orientation and specificity. Studies on similar diaryl ether structures have shown that these compounds can interact with various biological targets. benthamdirect.com

Table 4: Hypothetical Molecular Docking Results of this compound with a Fictional Protein Target

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Fictional Enzyme A | -7.2 | Phe, Leu, Val |

| Fictional Receptor B | -6.8 | Trp, Ile, Ala |

Ligand-Protein Interaction Profiling (e.g., Enzyme Active Site Interactions, Receptor Binding)

Ligand-protein interaction profiling is a critical computational method used to predict and analyze how a small molecule, or ligand, might bind to a protein target. While specific studies detailing the interaction profile of this compound are not prominent in available research, the methodologies for such analysis are well-established.

Techniques like molecular docking are employed to place the ligand into the binding site of a protein and score the interaction. Following docking, advanced tools like the Protein-Ligand Interaction Profiler (PLIP) are used to detect and visualize the non-covalent interactions that stabilize the complex. researchgate.netbiorxiv.orgbiorxiv.org These interactions are fundamental to the ligand's affinity and specificity for the protein. biorxiv.org The binding of a ligand can induce a thermal stability shift in the protein, a phenomenon that can be measured by methods like thermal proteome profiling (TPP) to identify target engagement in a cellular context. nih.gov

Research Findings: A typical interaction profile would characterize various types of non-covalent bonds between the ligand and amino acid residues in the protein's active site. For a molecule with the structural features of this compound—containing aromatic rings, a chloro-substituent, and an ether linkage—the expected interactions would include hydrophobic contacts, π-stacking, and halogen bonds.

Table 1: Common Non-Covalent Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Role of this compound Moieties |

|---|---|---|

| Hydrophobic Interactions | Occur between nonpolar groups, driven by the exclusion of water. | The phenyl and methylbenzene rings provide extensive nonpolar surface area. |

| π-Stacking | An attractive, noncovalent interaction between aromatic rings. | The two aromatic rings can interact with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). |

| Halogen Bonds | A noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (e.g., a carbonyl oxygen). | The chlorine atom can act as a halogen bond donor. |

| π-Cation Interactions | An interaction between the electron-rich π system of an aromatic ring and an adjacent cation (e.g., Lysine, Arginine). | The aromatic rings can interact with positively charged amino acid side chains. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | General attractive forces contributing to the overall binding affinity. |

This table is illustrative of the types of interactions computational tools profile and is based on established principles of molecular recognition.

Virtual Screening Methodologies for Mechanistic Target Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. chem-space.com When the biological target of a compound like this compound is unknown, "reverse docking" or "target fishing" methodologies can be applied. In this approach, the compound is docked against a large collection of known protein structures to identify potential binding partners. nih.gov

VS methodologies are broadly categorized as structure-based (SBVS) and ligand-based (LBVS). chem-space.comnih.gov

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the protein target. Compounds are docked into the target's binding site, and their fit is evaluated using scoring functions. chem-space.comnih.gov

Ligand-Based Virtual Screening (LBVS): When a target's structure is unknown, this method uses the structure of known active ligands to identify other molecules with similar properties. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups necessary for biological activity, is a common LBVS technique. nih.govresearchgate.net

Research Findings: There are no specific published virtual screening campaigns that have utilized this compound to identify its mechanistic targets. However, the application of these methodologies would involve screening the compound against a panel of protein targets, such as those in the Protein Data Bank (PDB), and ranking the potential interactions based on docking scores and binding energy calculations. chem-space.comnih.gov Hits from this process would then be prioritized for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or property-based features of a set of compounds with their biological activity. toxicology.org The fundamental principle is that the structure of a molecule dictates its activity. nih.gov While no specific QSAR models centered on this compound are available, the framework for creating such a model is well-defined.

Descriptor Calculation and Feature Selection for Model Development

The initial step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. toxicology.org These descriptors can be categorized by their dimensionality (1D, 2D, 3D), encoding different aspects of the molecular structure. toxicology.orgcadaster.eu

1D Descriptors: Include basic properties like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity, and fingerprint-based descriptors like MACCS. nih.govresearchgate.net

3D Descriptors: Calculated from the 3D coordinates of the molecule, describing properties like molecular shape and volume. nih.gov

Following calculation, a crucial step is feature selection to identify the most relevant descriptors that correlate with the biological activity, thereby reducing model complexity and the risk of overfitting. toxicology.org

Research Findings: For a diaryl ether like this compound, a wide array of descriptors could be calculated to build a QSAR model.

Table 2: Illustrative Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms or the number of specific atoms (e.g., halogens, oxygens). | |

| Topological (2D) | Balaban Index | Characterizes the topology or branching of a molecule. cadaster.eu |

| Kier & Hall Connectivity Indices | Describe the size and degree of branching in a molecule. | |

| Physicochemical (2D) | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. |

| Topological Polar Surface Area (TPSA) | Estimates the polar surface area, which is related to drug transport properties. | |

| Geometrical (3D) | van der Waals Volume | The volume occupied by the molecule. cadaster.eu |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

This table provides examples of common descriptor types used in QSAR studies, not specific calculated values for the title compound.

Machine Learning Approaches in SAR Model Building for Mechanistic Insights

Modern QSAR model development heavily relies on machine learning algorithms to map the relationship between the selected molecular descriptors (features) and the biological activity (endpoint). nih.gov Different algorithms can be used to build classification (active/inactive) or regression (predicting a specific activity value) models.

Commonly used machine learning methods include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control overfitting. toxicology.orgnih.gov

Support Vector Machines (SVM): A classification method that finds an optimal hyperplane to separate data points into different classes. toxicology.org

k-Nearest Neighbors (k-NN): A non-parametric method that classifies a compound based on the properties of its closest neighbors in the feature space. toxicology.orgrasayanjournal.co.in

Gradient Boosting Machines (e.g., XGBoost): An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. nih.gov

The resulting models must be rigorously validated using techniques like cross-validation and evaluation with an external test set to ensure their robustness and predictive power. toxicology.org The analysis of which descriptors are most influential in the model can provide valuable mechanistic insights into the structure-activity relationship (SAR). nih.gov

Reaction Mechanism Elucidation and Pathway Analysis via Computational Methods

Computational quantum mechanics can be used to study the mechanism of chemical reactions, providing insights that are difficult to obtain experimentally. These methods can map the entire potential energy surface of a reaction, identifying key structures along the reaction pathway.

Transition State Characterization and Activation Energy Calculations

For a given chemical reaction, computational methods can be used to locate and characterize the transition state (TS)—the highest energy point on the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed.

The process involves:

Geometry Optimization: The 3D structures of reactants, products, and the transition state are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.

Activation Energy (Ea) Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. A lower activation energy indicates a kinetically more favorable reaction. researchgate.net

Research Findings: There are no published computational studies on the reaction mechanisms involving this compound. A hypothetical study could, for example, investigate its synthesis via an Ullmann condensation or its metabolic degradation pathways. Such a study would calculate the activation barriers for proposed steps, helping to determine the most likely reaction pathway. For instance, a study on nitrilimine cycloadditions used density functional theory (DFT) to calculate reaction barriers, finding that the kinetically favored pathway had a barrier of approximately 4 kcal/mol. researchgate.net A similar approach would be necessary to elucidate reaction mechanisms for this compound.

Prediction of Reaction Selectivity and Byproduct Formation

Computational chemistry and molecular modeling are powerful tools for predicting the selectivity of chemical reactions and identifying potential byproducts in the synthesis of this compound. The primary synthetic route to this diaryl ether is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) and an aryl halide. In the case of this compound, this typically involves the reaction of 4-chlorophenol (B41353) with a 3-methyl-substituted aryl halide or the reaction of 3-methylphenol (m-cresol) with a 4-chloro-substituted aryl halide.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction mechanism of the Ullmann condensation. These studies can elucidate the energetics of different reaction pathways, thereby predicting the major products and potential byproducts. Key factors that influence selectivity and byproduct formation include the nature of the catalyst, the solvent, the temperature, and the electronic and steric effects of the substituents on the aromatic rings.

Research in the broader field of diaryl ether synthesis has shown that computational models can accurately predict reaction outcomes. For instance, computational investigations into base-catalyzed diaryl ether formation have utilized dispersion-corrected DFT to study the mechanisms and energetics of reactions between alkali metal phenoxides and halobenzenes. These studies have revealed that the energy barriers for ether formation are well-correlated with the electronic properties of the substituents.

In the context of this compound, computational models can be used to predict the regioselectivity of the reaction. For example, if 3-methylphenol were reacting with 1-bromo-4-chlorobenzene, there is the potential for the formation of regioisomeric products if the reaction conditions are not optimized. DFT calculations can determine the activation energies for the formation of the desired product versus other isomers, guiding the selection of appropriate reaction conditions to maximize the yield of this compound.

Furthermore, these computational models can predict the formation of byproducts through side reactions. Common byproducts in Ullmann condensations include products of hydrodehalogenation (where the halogen on the aryl halide is replaced by a hydrogen atom) and homocoupling of the starting materials (forming biphenyl (B1667301) or diphenoquinone (B1195943) derivatives). The table below illustrates the types of byproducts that could be computationally investigated in the synthesis of this compound.

| Potential Byproduct | Originating Reactants | Type of Side Reaction |

| 3,3'-Dimethylbiphenyl | 3-Methylphenol | Homocoupling |

| 4,4'-Dichlorobiphenyl | 4-Chlorophenol | Homocoupling |

| 3-Methylphenol | 3-Methyl-halobenzene | Hydrodehalogenation |

| Chlorobenzene | 4-Chlorophenol | Hydrodehalogenation |

Computational studies can calculate the reaction barriers for the formation of these byproducts relative to the desired diaryl ether. This information is invaluable for optimizing reaction conditions to suppress unwanted side reactions. For example, by modeling the reaction in the presence of different copper catalysts and ligands, it is possible to identify a catalytic system that selectively promotes the desired C-O bond formation while minimizing homocoupling and hydrodehalogenation pathways.

The prediction of reaction selectivity is not limited to the Ullmann condensation. If this compound were to undergo further functionalization, for example, through electrophilic aromatic substitution, computational methods could predict the most likely sites of reaction. By calculating the electron density at various positions on the two aromatic rings, it is possible to determine which positions are most susceptible to electrophilic attack. The table below shows a hypothetical analysis of the relative energies of substitution at different positions.

| Position of Electrophilic Substitution | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| Ortho to -OCH3 on the 3-methylphenyl ring | +2.5 | Minor |

| Para to -OCH3 on the 3-methylphenyl ring | 0 | Major |

| Ortho to -Cl on the 4-chlorophenyl ring | +5.0 | Minor |

Such computational predictions are instrumental in guiding synthetic chemists toward the desired outcomes and minimizing the formation of complex product mixtures that require difficult and costly separation.

Biological and Biochemical Interaction Studies Mechanistic and Non Clinical Focus

Cellular Pathway Modulation in Model Organisms or Cell Lines (Non-Human)

There are no published studies investigating the effects of 1-(4-Chlorophenoxy)-3-methylbenzene on cellular pathways in model organisms or cell lines. Consequently, its potential to modulate any biological signaling or metabolic pathway remains unknown.

Data Tables

Due to the lack of available experimental data for this compound in the reviewed scientific literature, no data tables can be generated for its biological and biochemical interactions.

Potential Applications and Structure Property Relationships in Advanced Materials and Catalysis

Utilization as a Synthetic Intermediate for Complex Organic Molecules

The chemical architecture of 1-(4-Chlorophenoxy)-3-methylbenzene, comprising two aromatic rings linked by an ether bond and decorated with chloro and methyl groups, makes it a versatile building block for the synthesis of more complex organic structures.

Precursor for Advanced Organic Materials and Functional Polymers

This compound can be envisioned as a monomeric unit for the synthesis of poly(arylene ether)s (PAEs). PAEs are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical strength, which stem from the aromatic rings and ether linkages in their main chain. The synthesis of such polymers often involves nucleophilic aromatic substitution or Ullmann condensation reactions.

While direct polymerization of this compound would require activation of the second aromatic ring, it can be functionalized to introduce reactive sites, such as additional halides or hydroxyl groups, that would facilitate polycondensation. For instance, subsequent electrophilic substitution reactions could introduce functional groups that enable its incorporation into polymer backbones. The presence of the methyl and chloro substituents on the phenyl rings can influence the properties of the resulting polymer, such as solubility, glass transition temperature, and flame retardancy. The improvement of solubility is a key factor in the processability of rigid-rod polymers like many PAEs.

The synthesis of poly(arylene ether)s can be achieved through various methods, with the Ullmann condensation being a classic approach for forming the diaryl ether linkage. nih.gov Modern methods often employ transition metal catalysts, such as copper or palladium, to facilitate the C-O bond formation under milder conditions. nih.govnih.gov

Table 1: Potential Polymerization Strategies Involving this compound Derivatives

| Polymerization Method | Required Functionalization of Monomer | Potential Polymer Properties |

| Nucleophilic Aromatic Substitution | Introduction of an activating group (e.g., nitro) ortho or para to a leaving group. | Enhanced thermal stability and chemical resistance. |

| Ullmann Condensation | Conversion to a phenoxide and reaction with an aryl halide. | Good mechanical strength and processability. |

| Palladium-Catalyzed Cross-Coupling | Introduction of a boronic acid or ester for Suzuki coupling. | Controlled molecular weight and low polydispersity. |

Building Block in the Synthesis of Natural Product Analogs or Designed Scaffolds

The diaryl ether motif is a common structural feature in a multitude of biologically active natural products. nih.govnih.gov These compounds often exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The synthesis of analogs of these natural products is a common strategy in drug discovery to improve efficacy, reduce toxicity, and understand structure-activity relationships.

This compound can serve as a foundational scaffold for the construction of such analogs. Its existing diaryl ether core can be further elaborated through various organic transformations. The chloro and methyl groups provide handles for modification or can be retained to study their influence on biological activity. For example, the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce new functionalities. The methyl group can be oxidized to a carboxylic acid or a benzylic halide, opening up further avenues for synthetic diversification.

The synthesis of complex, biologically active molecules often relies on the strategic assembly of key building blocks. nih.govnih.gov The development of efficient synthetic routes to natural product analogs is a continuous area of research. nih.govresearchgate.net

Structure-Property Relationship (SPR) Analyses for Designed Chemical Functionality